molecular formula C28H42BrN3Se B12604689 Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide CAS No. 881376-00-7

Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide

Cat. No.: B12604689
CAS No.: 881376-00-7
M. Wt: 579.5 g/mol
InChI Key: MXUIDWYPYRWREV-UHFFFAOYSA-M
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Description

Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide is a chemical compound with the molecular formula C28H42N3Se.Br. It is known for its unique properties and applications in various scientific fields. This compound is part of the phenoselenazin family, which is characterized by the presence of selenium in its structure. The compound is often used in research due to its interesting chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide typically involves the reaction of phenoselenazin derivatives with dibutylamine in the presence of a bromide source. The reaction conditions often include:

    Temperature: Moderate temperatures are usually preferred to ensure the stability of the compound.

    Solvent: Common solvents used include ethanol or methanol.

    Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction conditions and can produce the compound in higher yields. The process typically includes:

    Raw Materials: High-purity phenoselenazin derivatives and dibutylamine.

    Reaction Control: Automated systems to monitor and control temperature, pressure, and reaction time.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides.

    Reduction: Reduction reactions can convert the compound into selenides.

    Substitution: The bromide ion can be substituted with other anions such as chloride or iodide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Sodium chloride or potassium iodide.

Major Products

    Oxidation: Selenoxides.

    Reduction: Selenides.

    Substitution: Corresponding halide derivatives.

Scientific Research Applications

Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can:

    Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their activity.

    Modulate Receptor Function: It can interact with cell surface receptors, altering their function and signaling pathways.

Comparison with Similar Compounds

Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide can be compared with other similar compounds such as:

  • Phenoselenazin-5-ium, 3,7-bis(dimethylamino)-, bromide
  • Phenoselenazin-5-ium, 3,7-bis(diethylamino)-, bromide
  • Phenoselenazin-5-ium, 3,7-bis(dipropylamino)-, bromide

Uniqueness

  • Selenium Content : The presence of selenium in its structure makes it unique compared to other phenoxazin derivatives.
  • Chemical Stability : It exhibits higher chemical stability under various conditions.
  • Biological Activity : Shows distinct biological activities compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

881376-00-7

Molecular Formula

C28H42BrN3Se

Molecular Weight

579.5 g/mol

IUPAC Name

dibutyl-[7-(dibutylamino)phenoselenazin-3-ylidene]azanium;bromide

InChI

InChI=1S/C28H42N3Se.BrH/c1-5-9-17-30(18-10-6-2)23-13-15-25-27(21-23)32-28-22-24(14-16-26(28)29-25)31(19-11-7-3)20-12-8-4;/h13-16,21-22H,5-12,17-20H2,1-4H3;1H/q+1;/p-1

InChI Key

MXUIDWYPYRWREV-UHFFFAOYSA-M

Canonical SMILES

CCCCN(CCCC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CCCC)CCCC)C=C3[Se]2.[Br-]

Origin of Product

United States

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